Cas no 1000068-26-7 ((1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid)

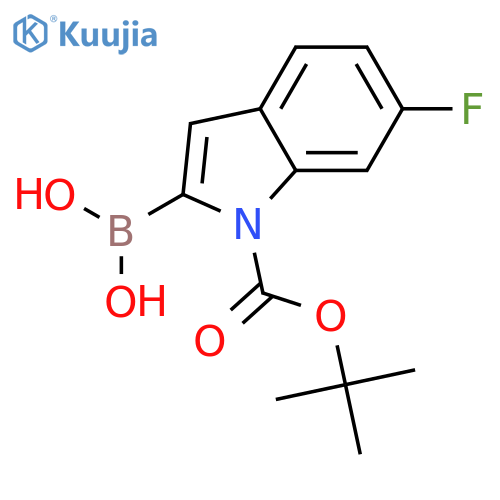

1000068-26-7 structure

商品名:(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid

CAS番号:1000068-26-7

MF:C13H15BFNO4

メガワット:279.071907281876

MDL:MFCD09953519

CID:97691

PubChem ID:44118244

(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 1-Boc-6-Fluoro-1H-indole-2-boronic acid

- (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid

- [6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

- 1H- Indole-1-carboxylic acid, 2-borono-6-fluoro-, 1-(1,1-dimethylethyl) ester

- N-(Boc)-6-fluoroindole-2-boronic acid

- [1-(tert-butoxycarbonyl)-6-fluoro-H-indol-2-yl]boronic acid

- N-(BOC)-6-fluoro-indol-2-ylboronic acid

- N-Boc-6-Fluoro-1H-indol-2-ylboronic acid

- 6-FLUORO-1-TERT-BUTOXYCARBONYLINDOLE-2-BORONIC ACID

- {1-[(tert-butoxy)carbonyl]-6-fluoro-1H-indol-2-yl}boronic acid

- 1H-Indole-1-carboxylic acid, 2-borono-6-fluoro-, 1-(1,1-dimethylethyl) ester

- [1-(tert-butoxycarbonyl)-6-fluoro-1h-indol-2-yl]boronic acid

- GARRUKBUEWVRCV-UHFFFAOYSA-N

- M

- 1000068-26-7

- AM20050478

- 2,2-DIMETHOXYBIPHENYL

- CS-B0480

- 1-Boc-6-fluoroindole-2-boronic Acid

- J-523157

- (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronicacid

- N-(Boc)-6-fluoroindole-2-boronic acid, AldrichCPR

- SY239513

- A897774

- SCHEMBL513618

- AS-30789

- AKOS015836499

- 1H-Indole-1-carboxylic acid,2-borono-6-fluoro-,1-(1,1-dimethylethyl)ester

- 1-(tert-butoxycarbonyl)-6-fluoro-1H-indol-2-ylboronic acid

- DTXSID30656791

- MFCD09953519

- 1-(t-butoxycarbonyl)-6-fluoro-2-indolylboronic acid

- n-boc-6-fluoroindole-2-boronic acid

- FT-0649029

- 1-(tert-butoxycarbonyl)-6-fluoroindol-2-ylboronic acid

- (1-tert-butoxycarbonyl-6-fluoro-indol-2-yl)boronic acid

- (1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid

-

- MDL: MFCD09953519

- インチ: 1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3

- InChIKey: GARRUKBUEWVRCV-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C2C([H])=C(B(O[H])O[H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C=2C=1[H]

計算された属性

- せいみつぶんしりょう: 279.10800

- どういたいしつりょう: 279.1078163 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.7

- ぶんしりょう: 279.07

じっけんとくせい

- 密度みつど: 1.24±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.031 g/l)(25ºC)、

- PSA: 71.69000

- LogP: 1.24340

(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K38030-1g |

1-Boc-6-Fluoro-1H-indole-2-boronic acid |

1000068-26-7 | 97% | 1g |

$180 | 2024-05-24 | |

| abcr | AB449582-250mg |

1-Boc-6-fluoro-1H-indole-2-boronic acid; . |

1000068-26-7 | 250mg |

€96.80 | 2025-03-19 | ||

| ChemScence | CS-B0480-1g |

1H-Indole-1-carboxylic acid, 2-borono-6-fluoro-, 1-(1,1-dimethylethyl) ester |

1000068-26-7 | ≥98.0% | 1g |

$184.0 | 2022-04-28 | |

| TRC | B657248-100mg |

N-(Boc)-6-fluoroindole-2-boronic Acid |

1000068-26-7 | 100mg |

$ 196.00 | 2023-04-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F11440-1g |

(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid |

1000068-26-7 | 98% | 1g |

¥5332.0 | 2023-09-07 | |

| Matrix Scientific | 069848-5g |

N-(Boc)-6-fluoroindole-2-boronic acid, 98% |

1000068-26-7 | 98% | 5g |

$885.00 | 2023-09-10 | |

| eNovation Chemicals LLC | Y1316298-1G |

(1-(tert-butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid |

1000068-26-7 | 97% | 1g |

$115 | 2024-07-21 | |

| abcr | AB449582-1 g |

1-Boc-6-fluoro-1H-indole-2-boronic acid |

1000068-26-7 | 1g |

€465.80 | 2023-04-22 | ||

| Fluorochem | 076126-1g |

1-Boc-6-Fluoro-1H-indole-2-boronic acid |

1000068-26-7 | 95% | 1g |

£293.00 | 2022-03-01 | |

| Matrix Scientific | 069848-1g |

N-(Boc)-6-fluoroindole-2-boronic acid, 98% |

1000068-26-7 | 98% | 1g |

$365.00 | 2023-09-10 |

(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid 関連文献

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

1000068-26-7 ((1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid) 関連製品

- 213318-44-6(N-Boc-indole-2-boronic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1000068-26-7)(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid

清らかである:99%

はかる:5g

価格 ($):391.0

atkchemica

(CAS:1000068-26-7)(1-(Tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ